molecular formula C13H22N2O3 B3254256 Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate CAS No. 234124-30-2

Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate

Cat. No.: B3254256
CAS No.: 234124-30-2
M. Wt: 254.33 g/mol
InChI Key: GZFLTNAQVCCANG-UHFFFAOYSA-N
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Description

Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate: is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate typically involves multiple steps, starting with the formation of a suitable precursor. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride

  • Methyl 4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate

Uniqueness: Methyl 5-oxo-4-pentyl-4,7-diazaspiro[25]octane-8-carboxylate is unique due to its specific structural features, such as the presence of the oxo group and the pentyl chain

Properties

IUPAC Name

methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-3-4-5-8-15-10(16)9-14-11(12(17)18-2)13(15)6-7-13/h11,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFLTNAQVCCANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)CNC(C12CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate
Reactant of Route 2
Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate
Reactant of Route 4
Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate
Reactant of Route 5
Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate
Reactant of Route 6
Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate

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